1-Benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a trifluoromethyl group, a sulfanyl group, an oxadiazole ring, and a pyridinone ring . These functional groups suggest that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is often associated with high reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could impact its polarity, solubility, and stability .Scientific Research Applications
Asymmetric Synthesis
This compound is utilized in the asymmetric synthesis of enantiomerically enriched intermediates, which are crucial for the production of various pharmaceuticals. The presence of trifluoromethyl groups can enhance the efficacy and selectivity of biocatalytic processes .
Antibacterial Agents
Derivatives of this compound have shown potential as growth inhibitors of drug-resistant bacteria . This is particularly relevant in the fight against pathogens like MRSA, where new antibiotics are urgently needed .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules . Its structural features, such as the oxadiazol ring, are valuable in constructing complex molecules with specific desired properties .
Photoluminescent Materials
Compounds related to this chemical are used in the creation of photoluminescent materials . These materials have applications in displays, sensors, and other electronic devices due to their ability to emit light upon excitation .
Chiral Intermediates for Painkillers
It’s also a key chiral intermediate in the synthesis of certain painkillers . The chirality is important for the activity of these drugs, and the compound’s structure allows for the production of the desired enantiomer .
Whole-Cell Catalysis
The compound has been studied for its role in whole-cell catalysis . This involves using living cells or enzymes derived from them to catalyze chemical reactions, which can be more environmentally friendly and cost-effective than traditional methods .
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group and a benzyl group in its structure suggests that it may interact with its targets through hydrophobic interactions and potential π-π stacking with aromatic residues .
Biochemical Pathways
Without a known target, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability, as trifluoromethyl groups are known to resist metabolic degradation . The compound’s bioavailability would depend on several factors, including its solubility, permeability, and metabolic stability .
Result of Action
Given its structural features, it may have potential effects on cell signaling, protein function, and cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
Future Directions
properties
IUPAC Name |
1-benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)17-9-4-8-16(12-17)14-31-21-27-26-19(30-21)18-10-5-11-28(20(18)29)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYUCQXVYAMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one |
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